2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a hexyloxy group attached to the phenyl ring and a carboxylic acid group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction using hexyloxy halides and phenols.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
2-(4-Ethoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.
2-(4-Butoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties. The hexyloxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
65586-80-3 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)16-18-11-14(12-19-16)17(20)21/h6-9,11-12H,2-5,10H2,1H3,(H,20,21) |
InChI Key |
OSFFYHRSIQOYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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